2-苯基环己醇

描述

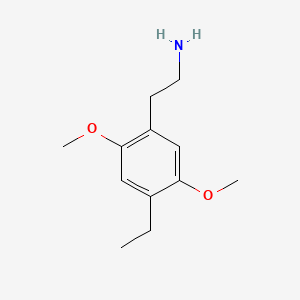

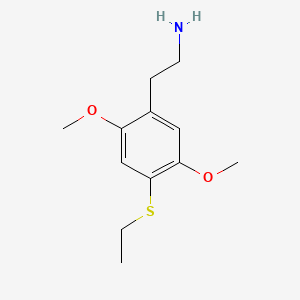

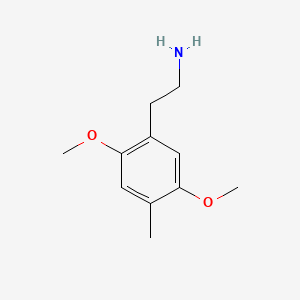

2-Phenylcyclohexanol is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.2548 . It is also known by other names such as Insect repellent 448, Esnn, and 2-Fenylcyklohexanol .

Molecular Structure Analysis

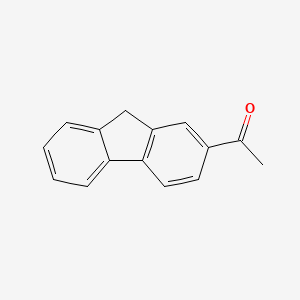

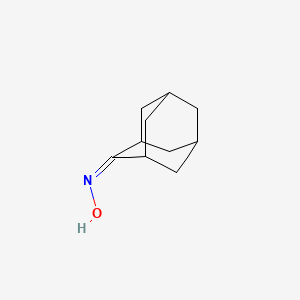

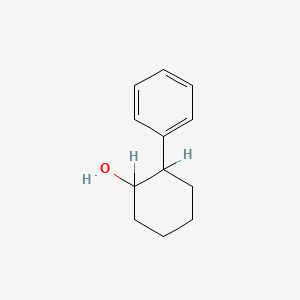

The molecular structure of 2-Phenylcyclohexanol consists of a cyclohexanol ring with a phenyl group attached to the second carbon . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

2-Phenylcyclohexanol is a white crystalline powder . It has a melting point of 105 °C . The compound has a density of 1.0330 and a refractive index of 1.5091 .科学研究应用

分析表征

2-苯基环己醇已被用于对芳基环己胺类精神活性化合物进行分析表征,这类化合物通常被称为“研究化学品”。气相色谱、质谱和核磁共振光谱被用于在生物基质如血液和尿液中鉴定这些化合物(De Paoli et al., 2013)。

合成技术

已对反式-2-苯基环己醇的合成进行了研究。一项研究提出了通过对映选择性质子化和随后的还原过程的高效合成技术(Asensio et al., 1999)。另一种方法涉及从溴化苯基镁(Carpenter et al., 1996)开始的三步序列。

构象分析

对2-苯基环己醇衍生物的研究揭示了这些分子的构象特性。例如,对合成和构象的研究表明,各种2-烷基-1-(邻烷基)苯基环己醇的结构特征(Timmerman et al., 2010)。

抗菌活性

对2-苯基环己醇衍生物的研究表明具有潜在的抗菌特性。例如,对异构体2-二甲氨基甲基-6-苯基环己醇及相关酯类的研究显示对各种微生物具有显著活性(Dimmock et al., 1975)。

催化和不对称合成

2-苯基环己醇已被用于催化过程和不对称合成。一个例子是其在脂肪酶催化的立体选择性醋酸化反应中的应用,展示了其在生产对映纯物质中的作用(She et al., 2005)。

药物研究

在药物研究领域,已对2-苯基环己醇衍生物进行了研究,以探讨其潜在的抗抑郁活性。一项研究关注了2-苯基-2-(1-羟基环己基)乙胺衍生物,检查了它们抑制神经递质摄取的能力,并在各种啮齿动物模型中显示了潜在的抗抑郁效果(Yardley et al., 1990)。

对映选择性还原和烷基化

该化合物还成为对映选择性还原和烷基化研究的对象,为合成具有特定立体化学构型的复杂分子提供了见解。一项研究展示了对(1R,2S)-反式-2-苯基环己醇苯基乙酰酸酯的高对映选择性还原和烷基化(Boireau et al., 1999)。

动力学研究

对2-苯基环己醇及其衍生物进行了动力学研究,提供了有关反应动力学和催化过程的宝贵信息。例如,对对映纯2-苯基环己醇的酯化反应进行了详细的动力学分析,有助于理解反应机制(Wagner et al., 2013)。

安全和危害

属性

IUPAC Name |

2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041446 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Chem Service MSDS] | |

| Record name | 2-Phenylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Phenylcyclohexanol | |

CAS RN |

1444-64-0, 16201-63-1 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-2-PHENYL-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Phenylcyclohexanol?

A1: 2-Phenylcyclohexanol has the molecular formula C12H16O and a molecular weight of 176.26 g/mol.

Q2: Are there any spectroscopic data available for 2-Phenylcyclohexanol?

A2: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2-Phenylcyclohexanol. [, , , ]

Q3: 2-Phenylcyclohexanol exists as stereoisomers. What are they, and how are they distinguished?

A3: 2-Phenylcyclohexanol exists as both cis and trans isomers, each having two enantiomers (R,S and S,R). These isomers differ in the relative spatial arrangement of the phenyl and hydroxyl groups on the cyclohexane ring. [, , , , ]

Q4: Why is the stereochemistry of 2-Phenylcyclohexanol important in its applications?

A4: The distinct stereochemistry of 2-Phenylcyclohexanol isomers influences their reactivity and interactions in chemical reactions, making them valuable as chiral auxiliaries and ligands in asymmetric synthesis. [, , , , , ]

Q5: How can 2-Phenylcyclohexanol be synthesized enantioselectively?

A5: Researchers have achieved enantioselective synthesis of 2-Phenylcyclohexanol using various methods, including:

- Lipase-catalyzed kinetic resolution: This enzymatic approach selectively esterifies one enantiomer of the racemic alcohol, allowing for separation of the desired enantiomer. [, ]

- Sharpless Asymmetric Dihydroxylation: This method utilizes osmium tetroxide and a chiral ligand to dihydroxylate 1-phenylcyclohexene enantioselectively, followed by selective reduction to yield the desired enantiomer of 2-Phenylcyclohexanol. [, ]

Q6: How does the stereochemistry of 2-Phenylcyclohexanol impact its reactivity in reactions like the Diels-Alder reaction?

A6: When employed as a chiral auxiliary in the Diels-Alder reaction, the stereochemistry of 2-Phenylcyclohexanol influences the facial selectivity of the diene, leading to the preferential formation of one diastereomer over the other. []

Q7: Can you describe the mechanism of the lipase-catalyzed kinetic resolution of 2-Phenylcyclohexanol?

A7: Lipases selectively bind to and acylate one enantiomer of the racemic 2-Phenylcyclohexanol, forming a chiral ester. This kinetic resolution exploits the enzyme's preference for one enantiomer over the other, allowing separation of the unreacted enantiomerically enriched alcohol. [, ]

Q8: What are "ene reactions," and how has 2-Phenylcyclohexanol been utilized in this context?

A8: Ene reactions involve the reaction of an alkene with an "enophile" (a multiple bond containing compound) to form a new σ-bond with migration of the ene double bond and a 1,5-hydrogen shift. N-sulfinylcarbamates derived from chiral alcohols like trans-2-Phenylcyclohexanol have been successfully employed in ene reactions, exhibiting high levels of asymmetric induction. [, ]

Q9: What makes 2-Phenylcyclohexanol a valuable chiral auxiliary in asymmetric synthesis?

A9: 2-Phenylcyclohexanol's rigid cyclohexane ring and the steric bulk of the phenyl group create a well-defined chiral environment. This steric influence directs the approach of reagents, leading to high diastereoselectivity in reactions involving its derivatives. [, , , ]

Q10: Are there any examples of natural product synthesis utilizing 2-Phenylcyclohexanol as a chiral auxiliary?

A10: Research highlights the use of 2-Phenylcyclohexanol in the synthesis of the C1-C6 fragment of fumonisin B, showcasing its applicability in complex natural product synthesis. []

Q11: How are the chiral auxiliaries removed after the desired stereochemical outcome is achieved?

A11: The removal methods depend on the specific derivative and the reaction conditions. For instance, esters of 2-Phenylcyclohexanol can be cleaved using potassium superoxide in the presence of 18-crown-6 ether. []

Q12: What are the advantages of using 2-Phenylcyclohexanol as a chiral auxiliary compared to other similar compounds?

A12: 2-Phenylcyclohexanol is advantageous due to its ease of preparation, commercial availability, and ability to induce high levels of diastereoselectivity. Researchers have explored alternatives, such as trans-2-(1-methyl-1-phenylethyl)cyclohexanol (TCC), aiming to address limitations like material throughput in large-scale synthesis. []

Q13: Has the photochemistry of 2-Phenylcyclohexanol derivatives been investigated?

A13: Yes, research explores the photochemistry of 4-cyanobenzoic acid esters of cis- and trans-2-Phenylcyclohexanol. These studies provide valuable insights into the photochemical behavior of these derivatives and their potential in photochemical reactions. []

Q14: Have computational methods been employed in research related to 2-Phenylcyclohexanol?

A14: Absolutely. Molecular Mechanics (MM3) calculations, a computational chemistry tool, have been used to study the conformational preferences and stereochemistry of 2-Phenylcyclohexanol derivatives. [, ]

Q15: What types of information can computational studies provide in this context?

A15: Computational studies can offer insights into the conformational analysis, transition state modeling, and prediction of reaction outcomes involving 2-Phenylcyclohexanol and its derivatives, aiding in the design of more efficient and selective reactions. []

- Material compatibility and stability: Studies investigating the behavior of 2-Phenylcyclohexanol and its derivatives in different solvents and reaction conditions. [, ]

- Analytical methods: Researchers commonly utilize techniques like HPLC (High-Performance Liquid Chromatography) with chiral stationary phases to determine the enantiomeric purity of 2-Phenylcyclohexanol and its derivatives. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。